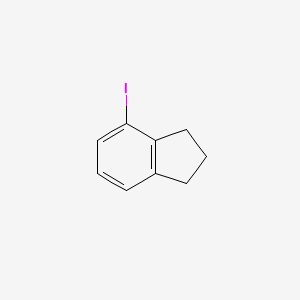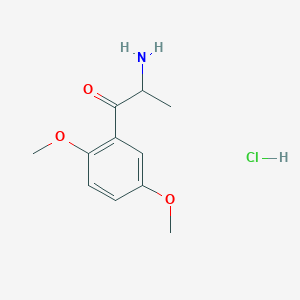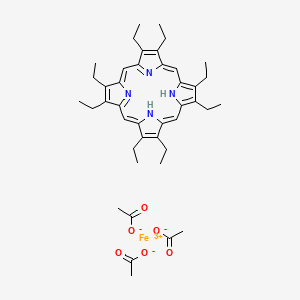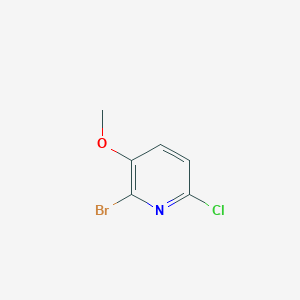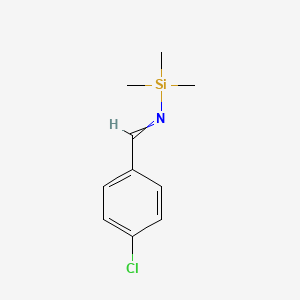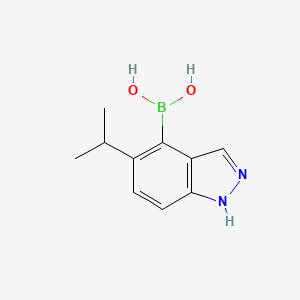
(5-Isopropyl-1H-indazol-4-yl)boronsäure
Übersicht
Beschreibung
“(5-Isopropyl-1H-indazol-4-yl)boronic acid” is a chemical compound that is a part of the heterocyclic building blocks and aromatic heterocycles . It has a CAS number of 693285-67-5 . The molecular formula of this compound is C10H13BN2O2 .
Molecular Structure Analysis
The molecular weight of “(5-Isopropyl-1H-indazol-4-yl)boronic acid” is 204.03 g/mol . The molecular formula is C10H13BN2O2 .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol, eine fünfgliedrige heterozyklische Einheit, ist bekannt für seine breite Palette chemischer und biologischer Eigenschaften . Es bildet den Grundkern einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierter Strukturen . Die Derivate von 1, 3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikrobielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, antipyretische, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulcerogene Aktivitäten .
Entzündungshemmende Mittel
Es wurde festgestellt, dass Indazol-Derivate entzündungshemmende Eigenschaften besitzen . Zum Beispiel wurden (1-Phenyl-1H-indazol-4-yl)oxy]essigsäure und 5-Benzyl-1-Phenyl-1H-indazol-4-ol synthetisiert und zeigten eine gute entzündungshemmende Aktivität bei Ratten .
Antimicrobielle Wirkung
Indazol-Derivate haben auch eine antibakterielle Wirkung gezeigt . Zum Beispiel wurde (Z)-(4-((2-Chlorchinolin-3-yl)methylen)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituiertes Carbamsäure synthetisiert und auf seine antibakterielle Wirkung gegen Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa evaluiert .
Kinase-Inhibitoren
Die Verbindung wurde bei der Synthese von Thieno[3,2-d]pyrimidinen als Tpl2-Kinase-Inhibitoren verwendet . Kinase-Inhibitoren sind wichtig bei der Behandlung von Krebs, da sie die Protein-Signalwege stören, die Zellen zum Wachsen und Teilen nutzen.
mTOR-Inhibitoren
Sie wurde auch bei der Synthese von Pyridinylbenzonaphthyridinonen als mTOR-Inhibitoren zur Behandlung von Krebs verwendet . mTOR-Inhibitoren sind eine Klasse von Medikamenten, die das mechanistische Ziel von Rapamycin (mTOR) hemmen, eine serin/threonin-spezifische Proteinkinase, die das Zellwachstum, die Zellproliferation, die Zellmotilität, das Zellüberleben, die Proteinsynthese, die Autophagie und die Transkription reguliert.
Farnesylpyrophosphat-Synthase-Inhibitoren
Die Verbindung wurde bei der Herstellung von neuartigen Bisphosphonat-Inhibitoren der humanen Farnesylpyrophosphat-Synthase verwendet . Diese Inhibitoren sind wichtig bei der Behandlung von Krankheiten wie Osteoporose und einigen Krebsarten.
α7 Neurinal Nikotinischer Rezeptor-Affektoren
Die Verbindung wurde bei der Herstellung von Diazabicycloheptanen als α7 neurale nikotinische Rezeptor-Affektoren verwendet . Diese Affektoren sind wichtig bei der Behandlung von neurologischen Erkrankungen wie Alzheimer-Krankheit.
Zukünftige Richtungen
The future directions of “(5-Isopropyl-1H-indazol-4-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications. Given the wide range of biological activities exhibited by imidazole-containing compounds , there could be potential for the development of new drugs or therapeutic agents.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which share a similar structure to indazole, have a broad range of biological activities . They can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that boronic acids are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction, to form carbon-carbon bonds. This suggests that (5-Isopropyl-1H-indazol-4-yl)boronic acid may interact with its targets through the formation of new bonds.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could affect multiple pathways.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that (5-Isopropyl-1H-indazol-4-yl)boronic acid may have similar effects.
Biochemische Analyse
Biochemical Properties
(5-Isopropyl-1H-indazol-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. Proteasomes are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in (5-Isopropyl-1H-indazol-4-yl)boronic acid interacts with the active site of proteasomes, leading to enzyme inhibition. This interaction is crucial for the development of therapeutic agents targeting diseases such as cancer, where proteasome inhibition can induce apoptosis in cancer cells .
Cellular Effects
The effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by (5-Isopropyl-1H-indazol-4-yl)boronic acid can lead to the accumulation of ubiquitinated proteins, which in turn affects cell cycle regulation and induces apoptosis. Additionally, this compound has been shown to impact the expression of genes involved in stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, (5-Isopropyl-1H-indazol-4-yl)boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of proteasome inhibition, where the binding of (5-Isopropyl-1H-indazol-4-yl)boronic acid to the proteasome’s active site prevents the degradation of target proteins, thereby disrupting cellular homeostasis and promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that (5-Isopropyl-1H-indazol-4-yl)boronic acid remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained proteasome inhibition and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of (5-Isopropyl-1H-indazol-4-yl)boronic acid vary with different dosages in animal models. At lower doses, this compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, (5-Isopropyl-1H-indazol-4-yl)boronic acid can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
(5-Isopropyl-1H-indazol-4-yl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves its conjugation with glutathione, a tripeptide that plays a critical role in detoxification. This conjugation process is catalyzed by glutathione S-transferase enzymes, leading to the formation of more water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of (5-Isopropyl-1H-indazol-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, (5-Isopropyl-1H-indazol-4-yl)boronic acid can accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (5-Isopropyl-1H-indazol-4-yl)boronic acid is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the cytoplasm, where it interacts with proteasomes and other enzymes. Additionally, (5-Isopropyl-1H-indazol-4-yl)boronic acid can be directed to specific cellular compartments through the addition of targeting peptides or chemical modifications that enhance its affinity for certain organelles .
Eigenschaften
IUPAC Name |
(5-propan-2-yl-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLUFUKPXLFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=NN2)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724136 | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-67-5 | |
| Record name | Boronic acid, [5-(1-methylethyl)-1H-indazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
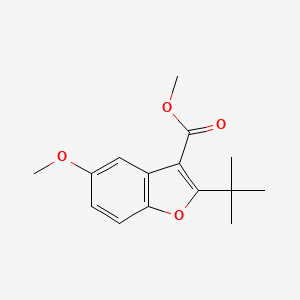
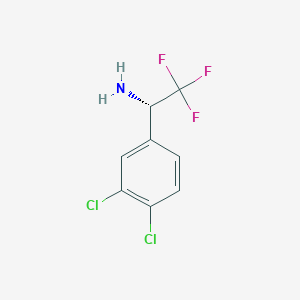
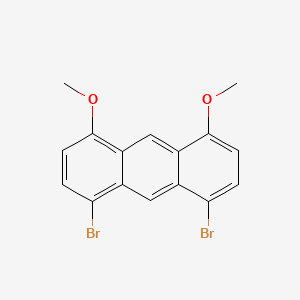
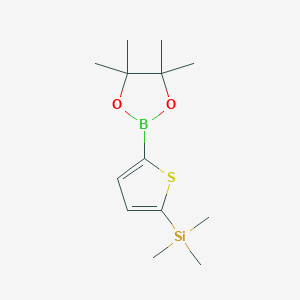
![Benzo[1,2-b:4,5-b']difuran](/img/structure/B1506952.png)


